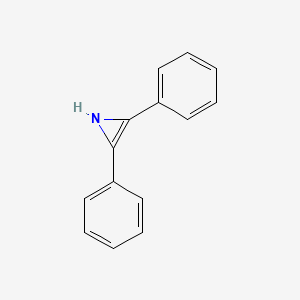
2,3-Diphenyl-1H-azirine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diphenyl-1H-azirine is a heterocyclic compound characterized by a three-membered ring containing one nitrogen atom and two phenyl groups attached to the carbon atoms. This compound is known for its high ring strain and reactivity, making it a valuable intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
Neber Rearrangement: This classical method involves the rearrangement of oximes to form azirines.
Decomposition of Vinyl Azides: Thermolysis or photolysis of vinyl azides can lead to the formation of azirines.
Ring Contraction of Isoxazoles: Isoxazole derivatives can undergo ring contraction to yield azirines.
Oxidative Cyclization of Enamine Derivatives: Enamine derivatives can be cyclized oxidatively to form azirines.
Radical Addition/Cyclization of Alkynes: Alkynes can undergo radical addition and subsequent cyclization to form azirines.
Industrial Production Methods
While specific industrial production methods for 2,3-Diphenyl-1H-azirine are not extensively documented, the above synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
化学反应分析
Types of Reactions
Oxidation: Azirines can undergo oxidation to form oxazoles or other oxygen-containing heterocycles.
Reduction: Reduction of azirines can lead to the formation of aziridines.
Substitution: Azirines can participate in nucleophilic substitution reactions, where the nitrogen atom can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Peroxides, oxygen, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Hydrogenation catalysts or metal hydrides can be employed for reduction reactions.
Nucleophiles: Various nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Oxazoles and other oxygen-containing heterocycles.
Reduction: Aziridines.
Substitution: Substituted azirines with nucleophilic groups attached to the nitrogen atom.
科学研究应用
2,3-Diphenyl-1H-azirine has diverse applications in scientific research:
作用机制
The mechanism of action of 2,3-Diphenyl-1H-azirine involves its high ring strain and electrophilic nature, which make it a powerful Michael acceptor. It can covalently bind to nucleophilic sites, such as cysteine or lysine residues in proteins, leading to the formation of stable adducts . This reactivity is exploited in bioconjugation and other chemical modifications.
相似化合物的比较
2,3-Diphenyl-1H-azirine is unique due to its specific substitution pattern and reactivity. Similar compounds include:
2H-Azirine-2-carboxylic acids: These compounds have a carboxylic acid group attached to the azirine ring and exhibit different reactivity and biological activity.
Aziridines: These are saturated analogs of azirines and are less reactive due to the absence of the double bond.
Isoxazoles: These five-membered ring compounds can be precursors to azirines through ring contraction reactions.
属性
分子式 |
C14H11N |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
2,3-diphenyl-1H-azirine |
InChI |
InChI=1S/C14H11N/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,15H |
InChI 键 |
HWWJZXPXOQYABR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


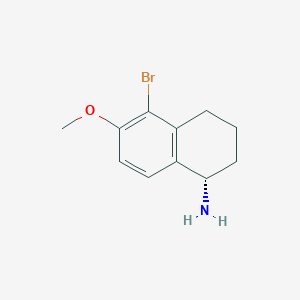
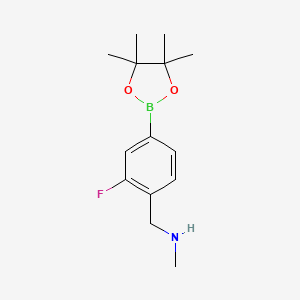
![tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B13139206.png)
![6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)
![Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B13139218.png)
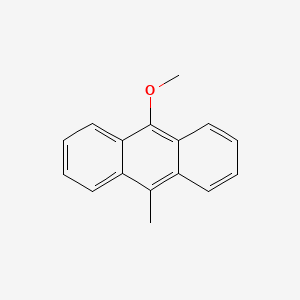

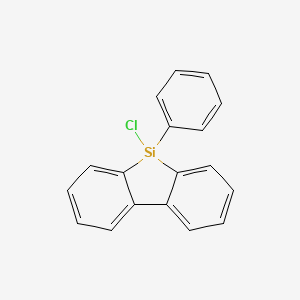
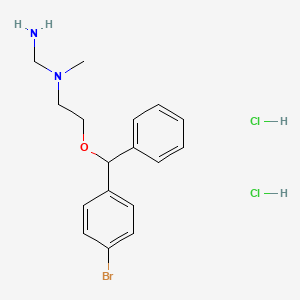
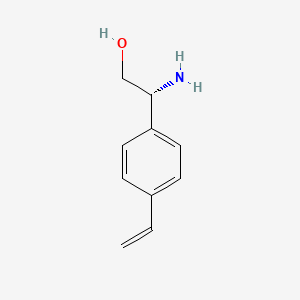


![2-Iodothiazolo[4,5-b]pyridine](/img/structure/B13139256.png)

